molecular formula C11H20FN3 B11760622 1-(2-fluoroethyl)-4-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine CAS No. 1856024-34-4

1-(2-fluoroethyl)-4-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine

Cat. No.: B11760622
CAS No.: 1856024-34-4
M. Wt: 213.30 g/mol
InChI Key: HJUMMWKSQXGIAZ-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-4-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a fluoroethyl group, a methyl group, and a 3-methylbutyl group attached to the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-4-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with 2-fluoroethylamine and 3-methylbutylamine under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the desired amide bond. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-fluoroethyl)-4-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-fluoroethyl)-4-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.

    Medicine: Research on this compound includes its potential use as a therapeutic agent. Its interactions with specific molecular targets and pathways are investigated to understand its mechanism of action and therapeutic potential.

    Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine involves its interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluoroethyl group and other functional groups in the molecule can influence its binding affinity and specificity for different targets. Detailed studies on the compound’s mechanism of action are essential to understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

1-(2-fluoroethyl)-4-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine: This compound has a similar structure but with different substitution patterns on the pyrazole ring, leading to variations in its chemical and biological properties.

    1-(2-fluoroethyl)-N-(3-methylbutyl)-1H-pyrazol-4-amine: Another closely related compound with different substitution positions, which can affect its reactivity and interactions with molecular targets.

    1-(2-fluoroethyl)-1H-benzimidazole-2-carbaldehyde: A compound with a different core structure (benzimidazole) but similar functional groups, providing insights into the influence of the core structure on the compound’s properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoroethyl group, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1856024-34-4

Molecular Formula

C11H20FN3

Molecular Weight

213.30 g/mol

IUPAC Name

1-(2-fluoroethyl)-4-methyl-N-(3-methylbutyl)pyrazol-3-amine

InChI

InChI=1S/C11H20FN3/c1-9(2)4-6-13-11-10(3)8-15(14-11)7-5-12/h8-9H,4-7H2,1-3H3,(H,13,14)

InChI Key

HJUMMWKSQXGIAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCCC(C)C)CCF

Origin of Product

United States

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